Aviglycine hydrochloride

Beschreibung

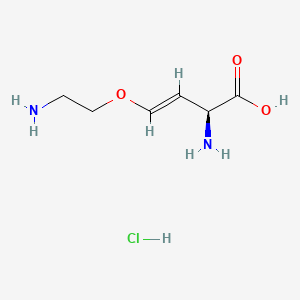

Structure

3D Structure of Parent

Eigenschaften

IUPAC Name |

(E,2S)-2-amino-4-(2-aminoethoxy)but-3-enoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2O3.ClH/c7-2-4-11-3-1-5(8)6(9)10;/h1,3,5H,2,4,7-8H2,(H,9,10);1H/b3-1+;/t5-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDCPLYVEFATMJF-BTIOQYSDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COC=CC(C(=O)O)N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(CO/C=C/[C@@H](C(=O)O)N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

49669-74-1 (Parent) | |

| Record name | Aviglycine hydrochloride [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055720268 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID1034266 | |

| Record name | Aviglycine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1034266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55720-26-8 | |

| Record name | (S)-trans-2-Amino-4-(2-aminoethoxy)-3-butenoic acid hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=55720-26-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Aviglycine hydrochloride [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055720268 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Aviglycine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1034266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (E,2S)-2-amino-4-(2-aminoethoxy)but-3-enoic acid;hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | AVIGLYCINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/266URI8C56 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Aviglycine Hydrochloride: A Deep Dive into the Mechanism of Ethylene Biosynthesis Inhibition

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Aviglycine hydrochloride (AVG), a potent inhibitor of ethylene biosynthesis, serves as a critical tool in both agricultural applications and scientific research. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning the action of this compound, with a primary focus on its interaction with the key enzyme 1-aminocyclopropane-1-carboxylate (ACC) synthase. This document details the kinetics of this inhibition, presents relevant quantitative data, outlines experimental protocols for studying its effects, and provides visual representations of the biochemical pathways and experimental workflows involved.

Introduction

Ethylene, a simple gaseous phytohormone, plays a pivotal role in a vast array of physiological processes in plants, including fruit ripening, senescence, abscission, and responses to biotic and abiotic stress.[1][2][3] The ability to modulate ethylene production is of significant interest in agriculture for managing crop maturation and in research for dissecting ethylene-dependent signaling pathways. Aviglycine, and its hydrochloride salt, is a naturally occurring non-proteinogenic amino acid produced by Streptomyces species that effectively curtails ethylene production.[4][5][6] Its primary mechanism of action is the competitive inhibition of ACC synthase (ACS), the rate-limiting enzyme in the ethylene biosynthesis pathway.[4][7][8]

The Ethylene Biosynthesis Pathway and the Core Mechanism of this compound

The biosynthesis of ethylene in higher plants is a well-characterized three-step process originating from the amino acid methionine.

-

Methionine is converted to S-adenosyl-L-methionine (SAM) by the enzyme SAM synthetase.

-

ACC synthase (ACS) , a pyridoxal phosphate (PLP)-dependent enzyme, catalyzes the conversion of SAM to 1-aminocyclopropane-1-carboxylic acid (ACC) and 5'-methylthioadenosine (MTA).[9][10] This step is the primary regulatory point and the rate-limiting step in the pathway.[8][11]

-

ACC oxidase (ACO) , the final enzyme in the sequence, converts ACC to ethylene , carbon dioxide, and hydrogen cyanide.

This compound exerts its inhibitory effect by acting as a competitive inhibitor of ACC synthase.[4][8][11] As a structural analog of the substrate SAM, aviglycine binds to the active site of the enzyme, preventing the binding and subsequent conversion of SAM to ACC.[8] This competitive inhibition effectively blocks the ethylene production cascade. The interaction involves the formation of a covalent ketimine complex between aviglycine and the pyridoxal phosphate (PLP) cofactor at the active site of ACC synthase.[12]

Below is a diagram illustrating the ethylene biosynthesis pathway and the point of inhibition by this compound.

Quantitative Data on this compound Inhibition

The inhibitory potency of this compound against ACC synthase has been quantified in various studies. The following table summarizes key kinetic parameters.

| Plant Species | Enzyme Isoform | Inhibition Constant (Ki) | IC50 | Association Rate Constant (k_on) | Dissociation Rate Constant (k_off) | Reference |

| Tomato (Lycopersicon esculentum) | Not specified | 0.2 µM | - | - | - | [10] |

| Apple (Malus domestica) | Not specified | - | - | 2.1 x 10⁵ M⁻¹s⁻¹ | 2.4 x 10⁻⁶ s⁻¹ | [12] |

Note: Further research is required to populate this table with more extensive data across a wider range of plant species and ACC synthase isoforms.

The Role of Pyridoxal Phosphate (PLP) in ACC Synthase Catalysis and Inhibition

ACC synthase is a member of the pyridoxal phosphate (PLP)-dependent family of enzymes.[4][11] PLP, the active form of vitamin B6, is an essential cofactor for a wide variety of enzymatic reactions, particularly in amino acid metabolism.[2][12][13]

In the catalytic cycle of ACC synthase, the aldehyde group of PLP forms a Schiff base (internal aldimine) with the ε-amino group of a lysine residue in the enzyme's active site.[12] When the substrate, SAM, enters the active site, it displaces the lysine to form a new Schiff base with PLP (external aldimine). This binding facilitates the cleavage of the Cγ-S bond of SAM and the subsequent formation of the cyclopropane ring of ACC.

This compound, as an inhibitor, also interacts with the PLP cofactor. It forms a stable, covalent ketimine intermediate with PLP at the active site, effectively sequestering the enzyme in an inactive state.[12] This covalent modification is a key feature of its potent inhibitory activity.

The following diagram illustrates the interaction between Aviglycine, PLP, and the ACC synthase active site.

Experimental Protocol: In Vitro ACC Synthase Inhibition Assay

This protocol provides a general framework for determining the inhibitory effect of this compound on ACC synthase activity in vitro. The assay involves extracting the enzyme from plant tissue, incubating it with the substrate (SAM) in the presence and absence of the inhibitor (AVG), and quantifying the product (ACC).

Materials:

-

Plant tissue (e.g., ripening fruit, etiolated seedlings)

-

Extraction Buffer: 100 mM Tricine-HCl (pH 8.5), 10% (v/v) glycerol, 1 mM EDTA, 5 mM DTT, 10 µM pyridoxal phosphate

-

S-adenosyl-L-methionine (SAM) stock solution (e.g., 1 mM in water)

-

This compound (AVG) stock solution (various concentrations)

-

100 mM HgCl₂

-

Reaction Buffer: 100 mM Tricine-HCl (pH 8.5)

-

Liquid nitrogen

-

Centrifuge

-

Spectrophotometer or Gas Chromatograph for ACC or ethylene quantification

Procedure:

-

Enzyme Extraction:

-

Homogenize fresh or frozen plant tissue in ice-cold extraction buffer using a mortar and pestle or a homogenizer.

-

Centrifuge the homogenate at high speed (e.g., 15,000 x g) for 20 minutes at 4°C.

-

Collect the supernatant containing the crude enzyme extract. For more accurate kinetic studies, further purification of ACC synthase may be required.

-

-

Inhibition Assay:

-

Set up reaction tubes on ice. For each concentration of AVG to be tested (including a zero-inhibitor control), prepare triplicate reactions.

-

To each tube, add the enzyme extract.

-

Add the desired concentration of this compound to the respective tubes and pre-incubate for a short period (e.g., 10 minutes) on ice.

-

Initiate the enzymatic reaction by adding SAM to a final concentration that is relevant to the Kₘ of the enzyme (e.g., 50 µM).

-

Incubate the reactions at a controlled temperature (e.g., 30°C) for a specific time (e.g., 30-60 minutes). The incubation time should be within the linear range of the reaction.

-

-

Reaction Termination:

-

Stop the reaction by adding a sufficient volume of 100 mM HgCl₂.[14]

-

-

ACC Quantification:

-

The amount of ACC produced can be determined indirectly by converting it to ethylene and measuring the ethylene using gas chromatography. This involves adding a solution containing HgCl₂ and a mixture of NaOH and NaOCl to the reaction mixture in a sealed vial and incubating. A headspace sample is then injected into the gas chromatograph.

-

Alternatively, ACC can be quantified directly using HPLC or other analytical methods.

-

-

Data Analysis:

-

Calculate the rate of ACC production for each AVG concentration.

-

Plot the enzyme activity (as a percentage of the control) against the logarithm of the AVG concentration to determine the IC50 value.

-

For kinetic analysis (to determine Ki), vary the substrate (SAM) concentration at different fixed concentrations of the inhibitor (AVG) and measure the initial reaction velocities. Analyze the data using Lineweaver-Burk or other kinetic plots.

-

Experimental Workflow Diagram:

Conclusion

This compound is a powerful and specific inhibitor of ACC synthase, the pivotal enzyme in the ethylene biosynthesis pathway. Its mechanism of action, involving competitive inhibition and the formation of a covalent adduct with the PLP cofactor, is well-established. This technical guide has provided a comprehensive overview of this mechanism, supported by quantitative data and detailed experimental protocols. A thorough understanding of how this compound functions at the molecular level is essential for its effective application in agricultural practices and for its use as a tool in fundamental plant biology research. Future research should focus on elucidating the inhibition kinetics across a broader range of plant species and ACC synthase isoforms to further refine our understanding and application of this important molecule.

References

- 1. researchgate.net [researchgate.net]

- 2. EP0938468B1 - N-acetyl aminoethoxyvinylglycine (avg) and its use as an ethylene biosynthesis inhibitor - Google Patents [patents.google.com]

- 3. CA2266489C - N-acetyl aminoethoxyvinylglycine (avg) and its use as an ethylene biosynthesis inhibitor - Google Patents [patents.google.com]

- 4. RECENT DEVELOPMENTS IN AVG RESEARCH | International Society for Horticultural Science [ishs.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Discovery and Characterization of Pyridoxal 5’-Phosphate-Dependent Cycloleucine Synthases - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ACC Synthase [biology.kenyon.edu]

- 9. Escherichia coli-Based Expression and In Vitro Activity Assay of 1-Aminocyclopropane-1-Carboxylate (ACC) Synthase and ACC Oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. 1-Aminocyclopropane-1-carboxylate synthase - Wikipedia [en.wikipedia.org]

- 12. Apple 1-aminocyclopropane-1-carboxylate synthase in complex with the inhibitor L-aminoethoxyvinylglycine. Evidence for a ketimine intermediate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. youtube.com [youtube.com]

- 14. Protocol: An updated integrated methodology for analysis of metabolites and enzyme activities of ethylene biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

Biochemical Properties of Aviglycine Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aviglycine hydrochloride, also known as aminoethoxyvinylglycine (AVG), is a potent inhibitor of ethylene biosynthesis in plants.[1][2] Ethylene is a key phytohormone that regulates a wide array of physiological processes, including fruit ripening, senescence, and stress responses.[3][4] By specifically targeting a crucial enzyme in the ethylene production pathway, this compound provides a powerful tool for both agricultural applications and fundamental research in plant biology.[5][6] This technical guide provides an in-depth overview of the biochemical properties of this compound, its mechanism of action, relevant quantitative data, and detailed experimental protocols for its study.

Physicochemical Properties

Aviglycine is a naturally occurring amino acid produced by Streptomyces species.[7] For commercial and research purposes, it is typically formulated as a hydrochloride salt to improve its stability and solubility.[8]

| Property | Value | Source |

| IUPAC Name | (2S,3E)-2-amino-4-(2-aminoethoxy)-3-butenoic acid hydrochloride | [9][10] |

| CAS Number | 55720-26-8 | [9] |

| Molecular Formula | C₆H₁₃ClN₂O₃ | [9] |

| Molecular Weight | 196.63 g/mol | [9] |

| Appearance | Powder | [11] |

| Solubility | Soluble in water (100 mM) | [12] |

Mechanism of Action: Inhibition of ACC Synthase

The primary mechanism of action of this compound is the competitive and slow-binding inhibition of 1-aminocyclopropane-1-carboxylic acid (ACC) synthase (ACS), the rate-limiting enzyme in the ethylene biosynthesis pathway.[6][7][13] ACC synthase catalyzes the conversion of S-adenosyl-L-methionine (SAM) to ACC, the immediate precursor of ethylene.[3][14]

This compound acts as a substrate analog, binding to the active site of ACC synthase and thereby preventing the binding of the natural substrate, SAM.[6] This inhibition leads to a significant reduction in the production of ACC and, consequently, a decrease in ethylene synthesis.[15]

Signaling Pathway: Ethylene Biosynthesis

The biosynthesis of ethylene from methionine is a well-characterized pathway in higher plants.

Quantitative Data: Enzyme Inhibition Kinetics

The inhibitory potency of this compound against ACC synthase has been quantified in several studies. The inhibition is characterized by a low inhibition constant (Ki) or dissociation constant (Kd), indicating a high affinity of the inhibitor for the enzyme.

| Parameter | Value | Enzyme Source | Reference |

| Ki | 0.2 µM | Tomato fruit ACC synthase | [13] |

| Kd | 10-20 pM | Apple ACC synthase | [11][16] |

Experimental Protocols

In Vitro ACC Synthase Inhibition Assay

This protocol describes a method to determine the inhibitory effect of this compound on ACC synthase activity in vitro. The assay involves extracting the enzyme from a plant source, incubating it with its substrate (SAM) in the presence and absence of the inhibitor, and quantifying the product (ACC).

Materials:

-

Plant tissue (e.g., ripening tomato fruit, wounded apple tissue)

-

Extraction Buffer: 100 mM EPPS (pH 8.5), 10 µM pyridoxal-5'-phosphate (PLP), 10 mM dithiothreitol (DTT), 1 mM EDTA

-

Assay Buffer: 50 mM EPPS (pH 8.5), 10 µM PLP

-

S-adenosyl-L-methionine (SAM) solution (e.g., 1 mM in water)

-

This compound solutions (various concentrations)

-

Trichloroacetic acid (TCA)

-

Reagents for ACC quantification (e.g., Lizada-Yang method)

-

Spectrophotometer or Gas Chromatograph

Procedure:

-

Enzyme Extraction:

-

Homogenize fresh or frozen plant tissue in ice-cold Extraction Buffer.

-

Centrifuge the homogenate at high speed (e.g., 15,000 x g) for 20 minutes at 4°C.

-

Collect the supernatant containing the crude enzyme extract.

-

(Optional) Partially purify the enzyme extract using ammonium sulfate precipitation or size-exclusion chromatography to remove endogenous ACC.

-

-

Inhibition Assay:

-

Prepare reaction mixtures in microcentrifuge tubes on ice. Each reaction should contain:

-

Assay Buffer

-

Enzyme extract

-

This compound solution (at desired final concentrations, including a no-inhibitor control)

-

-

Pre-incubate the enzyme with the inhibitor for a defined period (e.g., 10 minutes) on ice.

-

Initiate the enzymatic reaction by adding the substrate, SAM, to a final concentration within the linear range of the assay (e.g., 10-50 µM).

-

Incubate the reaction mixtures at the optimal temperature for the enzyme (e.g., 30°C) for a specific time (e.g., 30-60 minutes).

-

Stop the reaction by adding a quenching agent, such as TCA.

-

-

Quantification of ACC:

-

Quantify the amount of ACC produced in each reaction tube. A common method is the Lizada-Yang assay, which converts ACC to ethylene, followed by quantification of ethylene using gas chromatography.

-

-

Data Analysis:

-

Calculate the initial velocity of the reaction for each inhibitor concentration.

-

Plot the enzyme activity (as a percentage of the no-inhibitor control) against the logarithm of the inhibitor concentration.

-

Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) from the dose-response curve.

-

To determine the inhibition constant (Ki), perform the assay at multiple substrate concentrations and analyze the data using Michaelis-Menten kinetics and appropriate models for competitive inhibition (e.g., Lineweaver-Burk or Dixon plots).

-

Experimental Workflow

The following diagram illustrates the general workflow for an in vitro enzyme inhibition assay.

Conclusion

This compound is a highly specific and potent inhibitor of ACC synthase, a key regulatory enzyme in ethylene biosynthesis. Its well-defined mechanism of action and quantifiable inhibitory properties make it an invaluable tool for researchers in plant science and a commercially important compound for controlling ethylene-dependent processes in agriculture. The experimental protocols outlined in this guide provide a framework for the detailed investigation of its biochemical effects.

References

- 1. researchgate.net [researchgate.net]

- 2. 2024.sci-hub.se [2024.sci-hub.se]

- 3. ACC Synthase [biology.kenyon.edu]

- 4. superchemistryclasses.com [superchemistryclasses.com]

- 5. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. 1-Aminocyclopropane-1-carboxylate synthase - Wikipedia [en.wikipedia.org]

- 7. Enzyme Assay Analysis: What Are My Method Choices? [thermofisher.com]

- 8. researchgate.net [researchgate.net]

- 9. Effects of Inhibiting 1-Aminocyclopropane-1-carboxylic Acid (ACC) Synthase and ACC Oxidase on Storage of Plants [spkx.net.cn]

- 10. Apple 1-aminocyclopropane-1-carboxylate synthase in complex with the inhibitor L-aminoethoxyvinylglycine. Evidence for a ketimine intermediate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Protocol: An updated integrated methodology for analysis of metabolites and enzyme activities of ethylene biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

Aviglycine Hydrochloride: A Technical Guide to its Discovery, Synthesis, and Application

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aviglycine, a naturally occurring non-proteinogenic amino acid, has garnered significant attention for its potent inhibition of ethylene biosynthesis in plants. This property has led to its commercialization as Aviglycine hydrochloride, a widely used plant growth regulator. This technical whitepaper provides an in-depth overview of the discovery of Aviglycine, its biosynthesis by Streptomyces species, and detailed methodologies for its synthesis. Furthermore, it elucidates its mechanism of action as an inhibitor of 1-aminocyclopropane-1-carboxylic acid (ACC) synthase and presents key quantitative data relevant to its chemical and physical properties. This guide is intended to serve as a comprehensive resource for researchers, scientists, and professionals in the fields of agricultural science, plant biology, and drug development.

Discovery and Background

Aviglycine, chemically known as (S)-trans-2-Amino-4-(2-aminoethoxy)-3-butenoic acid, was first identified as a natural product synthesized by certain strains of Streptomyces bacteria.[1][2] Its discovery was a significant milestone in plant biology, as it provided a powerful tool to study the physiological effects of ethylene, a key plant hormone involved in ripening, senescence, and stress responses. To enhance its stability and solubility for agricultural applications, Aviglycine is converted to its hydrochloride salt.[1]

Mechanism of Action: Ethylene Biosynthesis Inhibition

Aviglycine exerts its biological activity by competitively inhibiting the enzyme 1-aminocyclopropane-1-carboxylic acid (ACC) synthase.[3] This enzyme catalyzes the conversion of S-adenosylmethionine (SAM) to ACC, the immediate precursor of ethylene in the plant ethylene biosynthesis pathway. By blocking this crucial step, Aviglycine effectively reduces the endogenous production of ethylene, thereby delaying ripening processes and extending the shelf life of various fruits and vegetables.[4][5]

Caption: Inhibition of Ethylene Biosynthesis by Aviglycine.

Synthesis of this compound

This compound can be produced through two primary routes: microbial fermentation and chemical synthesis.

Microbial Fermentation

The industrial production of Aviglycine predominantly relies on fermentation using selected strains of Streptomyces, such as Streptomyces viridochromogenes.[6][7]

Caption: General workflow for this compound production via fermentation.

1. Strain and Culture Maintenance:

-

A high-yielding strain of Streptomyces viridochromogenes is maintained on a suitable agar medium (e.g., Yeast Extract-Malt Extract Agar).

2. Inoculum Preparation:

-

A loopful of the culture is inoculated into a seed medium (e.g., Starch Casein Broth) and incubated at 28°C for 2-3 days on a rotary shaker (180-200 rpm).[8]

3. Fermentation:

-

The seed culture is transferred to a production medium in a fermenter. A typical production medium may contain (g/L): soluble starch (20-40), glucose (10-20), soybean meal (5-10), and mineral salts.[7]

-

Fermentation is carried out at 27-28°C for 7-10 days with controlled aeration and agitation.[6][7]

4. Extraction and Purification:

-

The fermentation broth is harvested and the mycelium is separated by centrifugation or filtration.[9]

-

Aviglycine is extracted from the supernatant using a suitable organic solvent, such as ethyl acetate.[9]

-

The crude extract is then purified using chromatographic techniques, such as ion-exchange or silica gel chromatography.[10]

5. Hydrochloride Salt Formation:

-

The purified Aviglycine free base is dissolved in a suitable solvent and treated with hydrochloric acid to precipitate this compound.

-

The resulting solid is collected by filtration, washed, and dried.

Chemical Synthesis

While fermentation is the primary industrial method, chemical synthesis provides an alternative route to Aviglycine. A plausible synthetic pathway starts from L-homoserine lactone.[11]

Caption: A plausible synthetic route to L-Aviglycine.

Step 1: Protection and Ring Opening of L-Homoserine Lactone

-

L-homoserine lactone is first protected at the amino group (e.g., with a Boc group) and the carboxyl group (e.g., as a diphenylmethyl ester).

-

The lactone ring is then opened using a phenylselenolate equivalent, generated from sodium borohydride and diphenyl diselenide.[11]

Step 2: Oxidation and Pyrolysis to form the Vinyl Group

-

The resulting protected amino acid is oxidized, for instance using ozone, followed by pyrolysis to introduce the vinyl group, yielding a protected vinylglycine derivative.[11]

Step 3: Deprotection to Yield L-Aviglycine

-

The protecting groups are removed under mild acidic conditions (e.g., trifluoroacetic acid with a scavenger) to yield L-Aviglycine.[11]

Step 4: Formation of the Hydrochloride Salt

-

The final product is then converted to its hydrochloride salt as described in the fermentation section.

Quantitative Data

| Property | Value | Reference(s) |

| Chemical Formula | C₆H₁₃ClN₂O₃ | [12] |

| Molecular Weight | 196.63 g/mol | [13][14] |

| Appearance | Off-white to light brown solid | [14] |

| Melting Point | 178-183 °C (decomposes) | [12] |

| Solubility (in water) | 421 g/L | [12] |

| pKa values | 2.84, 8.81, 9.95 (at 20°C) | [12] |

| Purity (typical) | >95% | [14] |

Spectroscopic Data (Illustrative for Glycine - a precursor)

| Nucleus | Chemical Shift (ppm) | Multiplicity |

| ¹H NMR (D₂O) | ||

| α-CH₂ | ~3.56 | s |

| ¹³C NMR (D₂O) | ||

| α-C | ~42.5 | |

| C=O | ~172.9 |

Applications in Research and Industry

This compound is primarily used in agriculture as a plant growth regulator under trade names such as ReTain®. Its applications include:

-

Delaying fruit ripening: Extending the harvest window and shelf life of climacteric fruits like apples, pears, and tomatoes.[4][5]

-

Reducing pre-harvest fruit drop: Preventing premature abscission of fruits, thereby increasing yield.

-

Improving fruit quality: Maintaining firmness and other quality attributes during storage and transport.[4]

In research, Aviglycine is an invaluable tool for studying the role of ethylene in various plant physiological processes, including growth, development, and stress responses.

Conclusion

This compound stands as a testament to the successful translation of a naturally occurring bioactive compound into a valuable commercial product. Its well-understood mechanism of action, coupled with established production methods, has made it an indispensable tool in both fundamental plant science research and practical agricultural applications. This guide has provided a comprehensive overview of its discovery, synthesis, and key data, aiming to facilitate further research and development in this area.

References

- 1. α-Vinylic Amino Acids: Occurrence, Asymmetric Synthesis and Biochemical Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Aviglycine-HCl (Ref: ABG 3097) [sitem.herts.ac.uk]

- 3. medchemexpress.com [medchemexpress.com]

- 4. maxapress.com [maxapress.com]

- 5. Effects of Aminoethoxyvinylglycine and Countereffects of Ethylene on Ripening of Bartlett Pear Fruits - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Avilamycin production enhancement by mutagenesis and fermentation optimization in Streptomyces viridochromogenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. CN102936608B - Method for producing avilamycin by fermenting - Google Patents [patents.google.com]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. A Convenient Synthesis of L-α-Vinylglycine from L-Homoserine Lactone - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Buy this compound | 55720-26-8 | >98% [smolecule.com]

- 13. (S)-trans-2-アミノ-4-(2-アミノエトキシ)-3-ブテン酸塩酸塩 suitable for plant cell culture, BioReagent, powder | Sigma-Aldrich [sigmaaldrich.com]

- 14. (S)-trans-2-Amino-4-(2-aminoethoxy)-3-butenoic acid hydroc… [cymitquimica.com]

- 15. KR20000048542A - N-acetyl aminoethoxyvinylglycine(AVG) and its use as an ethylene biosynthesis inhibitor - Google Patents [patents.google.com]

Aviglycine Hydrochloride: A Technical Guide to the Inhibition of Ethylene Biosynthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aviglycine hydrochloride (AVG), a competitive inhibitor of 1-aminocyclopropane-1-carboxylic acid (ACC) synthase, is a potent tool in the study and manipulation of ethylene biosynthesis in plants. This technical guide provides an in-depth overview of the core principles of this compound's mechanism of action, its application in research, and detailed experimental protocols. Quantitative data from key studies are summarized, and signaling pathways and experimental workflows are visually represented to facilitate a comprehensive understanding of this critical ethylene inhibitor.

Introduction

Ethylene, a gaseous plant hormone, plays a pivotal role in a wide array of physiological processes, including fruit ripening, senescence, abscission, and responses to biotic and abiotic stress.[1][2] The ability to modulate ethylene production is therefore of significant interest in both basic plant biology research and agricultural applications. This compound, also known as aminoethoxyvinylglycine hydrochloride, is a synthetic compound that serves as a powerful and specific inhibitor of ethylene biosynthesis.[3][4] It acts by competitively inhibiting ACC synthase, the enzyme responsible for the rate-limiting step in the ethylene production pathway.[5][6] This guide delves into the technical details of this compound, providing researchers and drug development professionals with a thorough resource for its use.

Mechanism of Action

The biosynthesis of ethylene in higher plants follows a well-established pathway, often referred to as the Yang Cycle.[2] The process begins with the amino acid methionine, which is converted to S-adenosyl-L-methionine (SAM) by SAM synthetase.[7][8] The key regulatory step is the conversion of SAM to 1-aminocyclopropane-1-carboxylic acid (ACC) and 5'-methylthioadenosine (MTA), a reaction catalyzed by the enzyme ACC synthase (ACS).[5][8] ACC is then oxidized by ACC oxidase (ACO) to produce ethylene, carbon dioxide, and hydrogen cyanide.[9]

This compound exerts its inhibitory effect by acting as a competitive inhibitor of ACC synthase.[5][10] Its structure mimics that of the natural substrate, SAM, allowing it to bind to the active site of the enzyme.[5] This binding, however, forms a stable, covalent ketimine complex with the pyridoxal phosphate (PLP) cofactor required for ACS activity, thereby inactivating the enzyme and blocking the production of ACC.[11][12] This leads to a significant reduction in downstream ethylene synthesis.[10]

Caption: Mechanism of this compound Inhibition.

Quantitative Data on Efficacy

The efficacy of this compound has been quantified in numerous studies across various plant species. The following tables summarize key findings on its effects on flowering and fruit quality parameters.

Table 1: Effect of this compound on Natural Flowering of Pineapple

| Pineapple Cultivar | AVG Concentration (mg L⁻¹) | Application Schedule | Control Flowering (%) | Treated Flowering (%) | Reference |

| 'Tainon 18' | 500 | Double application | 95.0 | 51.3 | [9] |

| 'Tainon 18' | 250 | Triple application (20-day intervals) | 95.8 | 64.6 | [9] |

| 'Tainon 18' | 375 | Triple application (20-day intervals) | 95.8 | 64.6 | [9] |

| 'Tainon 18' | 500 | Triple application (20-day intervals) | 95.8 | 50.0 | [9] |

| 'Tainon 17' | 500 | 4 applications (15-day intervals) | >80 | <40 | [10] |

| 'Tainon 17' | 500 | 5 applications (10-day intervals) | >80 | <40 | [10] |

| 'Pérola' | 400 | Multiple applications | - | Significant reduction | [13] |

| 'Vitória' | 400 | Multiple applications | - | Significant reduction | [13] |

Table 2: Effect of this compound on Apple Fruit Quality Parameters

| Apple Cultivar | AVG Treatment | Parameter | Control | Treated | Reference |

| 'Gala' | 125 g/L (4 weeks before harvest) | Firmness (N) at harvest | 8.26 | 8.69 | [4] |

| 'Gala' | 125 g/L (4 weeks before harvest) | Firmness (N) after 90 days storage | 6.80 | 6.84 | [4] |

| 'Gala' | 125 g/L (4 weeks before harvest) | Soluble Solids (°Brix) at harvest | 14.35 | 14.25 | [4] |

| 'Gala' | 125 g/L (4 weeks before harvest) | Titratable Acidity (%) at harvest | 0.32 | 0.28 | [4] |

| 'Red Delicious' | 132 mg⋅L⁻¹ (3 weeks before harvest) | Fruit Drop (%) | Higher | Significantly Lower | [14] |

| 'Red Delicious' | 264 mg⋅L⁻¹ (3 weeks before harvest) | Fruit Drop (%) | Higher | Significantly Lower | [14] |

| 'Red Delicious' | 132 mg⋅L⁻¹ (3 weeks before harvest) | Internal Ethylene Concentration | Higher | Significantly Lower | [14] |

| 'Red Delicious' | 264 mg⋅L⁻¹ (3 weeks before harvest) | Internal Ethylene Concentration | Higher | Significantly Lower | [14] |

Table 3: Effect of this compound on Plum Fruit Mechanical Properties

| Plum Cultivar | AVG Concentration (mg/L) | Harvest Time | Rupture Force (N) | Reference |

| 'President' | 0 | August 28 | Lower | [15] |

| 'President' | 100 | August 28 | Higher | [15] |

| 'President' | 200 | August 28 | Highest | [15] |

| 'President' | 0 | September 4 | Lower | [15] |

| 'President' | 100 | September 4 | Higher | [15] |

| 'President' | 200 | September 4 | Highest | [15] |

| 'President' | 0 | September 11 | Lower | [15] |

| 'President' | 100 | September 11 | Higher | [15] |

| 'President' | 200 | September 11 | Highest | [15] |

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound.

ACC Synthase Inhibition Assay

This protocol outlines a method to determine the inhibitory effect of this compound on ACC synthase activity.

Caption: Workflow for an ACC Synthase Inhibition Assay.

Methodology:

-

Enzyme Extraction: Homogenize plant tissue (e.g., ripe apple fruit) in an extraction buffer (e.g., 100 mM EPPS, pH 8.5, 10 µM PLP, 2 mM DTT). Centrifuge the homogenate and use the supernatant containing crude ACC synthase.

-

Reaction Mixture: Prepare reaction mixtures containing the enzyme extract, 50 µM PLP, and varying concentrations of this compound in a suitable buffer (e.g., 100 mM EPPS, pH 8.5).

-

Initiate Reaction: Start the reaction by adding the substrate, S-adenosylmethionine (SAM), to a final concentration of 200 µM.

-

Incubation: Incubate the reaction mixtures at 30°C for a defined period (e.g., 1 hour).

-

ACC Quantification: Stop the reaction and quantify the amount of ACC produced. This can be done by converting ACC to ethylene using a chemical assay and measuring the ethylene produced by gas chromatography.[11][16]

-

Data Analysis: Determine the rate of ACC formation in the presence and absence of this compound to calculate the percentage of inhibition and kinetic parameters such as the inhibition constant (Ki).[11]

Measurement of Ethylene Production in Plant Tissues

This protocol describes the measurement of ethylene evolution from plant tissues treated with this compound.

Methodology:

-

Sample Preparation: Place a known weight of plant material (e.g., fruit, leaves) into an airtight container of a known volume.

-

Incubation: Seal the container and incubate at a constant temperature (e.g., 25°C) for a specific duration (e.g., 1-4 hours).

-

Gas Sampling: Using a gas-tight syringe, withdraw a sample of the headspace gas from the container.

-

Gas Chromatography (GC) Analysis: Inject the gas sample into a gas chromatograph equipped with a flame ionization detector (FID) and a suitable column (e.g., alumina) to separate and quantify ethylene.[12][17]

-

Calculation: Calculate the rate of ethylene production, typically expressed as nanoliters or microliters of ethylene per gram of tissue per hour (nL g⁻¹ h⁻¹ or µL kg⁻¹ h⁻¹).[17]

Fruit Firmness Measurement

This protocol details the procedure for assessing fruit firmness, a key indicator of ripening.

Methodology:

-

Sample Selection: Select uniform, blemish-free fruits for analysis.

-

Penetrometer Measurement: Use a penetrometer or a texture analyzer equipped with a specific probe (e.g., an 11-mm diameter probe for apples).[18]

-

Procedure: Remove a small section of the skin from two opposite sides of the fruit's equator.

-

Data Acquisition: Force the probe into the flesh at a constant speed and record the maximum force (in Newtons or pounds-force) required for penetration.[18]

-

Replication: Perform measurements on a sufficient number of fruits per treatment to ensure statistical significance.

Determination of ACC and MACC in Plant Tissues

This protocol outlines the extraction and quantification of ACC and its malonylated conjugate, MACC.

Methodology:

-

Extraction: Homogenize frozen, powdered plant tissue in a suitable solvent (e.g., 80% ethanol).

-

Purification: Centrifuge the homogenate and purify the supernatant using solid-phase extraction (SPE) or other chromatographic techniques to separate ACC and MACC from interfering compounds.

-

Quantification: Analyze the purified extracts using high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) or by derivatization followed by GC-MS for sensitive and specific quantification.[2][8]

Applications in Research and Development

This compound is an invaluable tool for:

-

Studying the role of ethylene: By specifically inhibiting ethylene biosynthesis, researchers can investigate the physiological and developmental processes that are dependent on this hormone.

-

Agricultural applications: Commercially formulated as ReTain®, AVG is used to manage fruit ripening, reduce pre-harvest fruit drop, and control flowering in various crops, thereby improving crop quality and yield.[10][19]

-

Drug development: Understanding the mechanism of enzyme inhibition by AVG can inform the design and development of other small molecule inhibitors for various enzymatic targets.

Conclusion

This compound is a well-characterized and highly effective inhibitor of ethylene biosynthesis. Its specific action on ACC synthase provides a powerful means to dissect the roles of ethylene in plant biology and to manipulate plant growth and development for agricultural benefit. The data and protocols presented in this guide offer a comprehensive resource for researchers and professionals working in this field.

References

- 1. scispace.com [scispace.com]

- 2. researchgate.net [researchgate.net]

- 3. Assessing the impacts of aminoethoxyvinylglycine and 1-methylcyclopropene on fruit drop, cracking, quality, and related transcript accumulation in ‘Ambrosia’ and ‘Fuji’ apples during on-the-tree ripening - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. ACC Synthase [biology.kenyon.edu]

- 6. 1-Aminocyclopropane-1-carboxylate synthase - Wikipedia [en.wikipedia.org]

- 7. hort [journals.ashs.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Apple 1-aminocyclopropane-1-carboxylate synthase in complex with the inhibitor L-aminoethoxyvinylglycine. Evidence for a ketimine intermediate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Current methods for detecting ethylene in plants - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Frontiers | Natural flowering control of pineapple ‘Pérola’ and ‘Vitória’ using this compound [frontiersin.org]

- 14. mdpi.com [mdpi.com]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Comprehensive Analysis of ABA Effects on Ethylene Biosynthesis and Signaling during Tomato Fruit Ripening | PLOS One [journals.plos.org]

- 18. mdpi.com [mdpi.com]

- 19. globalsciencebooks.info [globalsciencebooks.info]

Aviglycine Hydrochloride (AVG-HCl): A Technical Guide to its Role in Plant Physiology

Audience: Researchers, scientists, and drug development professionals.

Core Content: This document provides a comprehensive technical overview of Aviglycine hydrochloride (AVG-HCl), a potent inhibitor of ethylene biosynthesis. It details its mechanism of action, its multifaceted role in regulating key physiological processes in plants, and standardized experimental protocols for its application and analysis.

Introduction

This compound (AVG-HCl), also known as aminoethoxyvinylglycine, is a naturally occurring non-proteinogenic amino acid derived from fermentation using Streptomyces species.[1][2] It is a highly effective plant growth regulator widely utilized in agriculture and horticulture.[3][4] AVG-HCl's primary function is the competitive inhibition of ethylene production, a key phytohormone that governs a wide array of developmental processes, including fruit ripening, senescence, abscission, and stress responses.[5][6] By temporarily suppressing endogenous ethylene synthesis, AVG-HCl provides a powerful tool for managing crop maturation, extending storage life, and mitigating the effects of environmental stress.[5] This guide delves into the core molecular interactions, physiological impacts, and experimental methodologies associated with AVG-HCl.

Mechanism of Action

AVG-HCl functions as a competitive inhibitor of the enzyme 1-aminocyclopropane-1-carboxylic acid (ACC) synthase (ACS).[5][7] ACS is a pyridoxal phosphate-dependent enzyme that catalyzes a rate-limiting step in the ethylene biosynthesis pathway: the conversion of S-adenosylmethionine (SAM) to ACC, the immediate precursor to ethylene.[5][8] By blocking this conversion, AVG-HCl effectively reduces the pool of ACC available for the final step, the oxidation of ACC to ethylene by ACC oxidase (ACO).[8] This inhibition significantly curtails the production of endogenous ethylene without affecting the plant's sensitivity to externally applied ethylene.[5]

Role in Plant Physiology

The suppression of ethylene biosynthesis by AVG-HCl has significant and commercially valuable applications in controlling various physiological processes.

Fruit Ripening and Quality Maintenance

In climacteric fruits, such as apples, pears, and peaches, the onset of ripening is triggered by a burst of ethylene production. Pre-harvest application of AVG-HCl is a standard practice to delay this process.[5][8]

-

Delayed Ripening: AVG-HCl treatment delays the maturation and ripening of climacteric fruit, allowing for better harvest management.[5][9] In postharvest tomatoes, a 1 mM concentration of AVG was shown to delay the color change from green to red and maintain firmness.[3][10]

-

Reduced Pre-harvest Fruit Drop: By inhibiting ethylene, which promotes the formation of the abscission layer, AVG-HCl effectively reduces pre-harvest fruit drop, particularly in apple cultivars.[4][11]

-

Maintenance of Firmness: Treated fruits consistently exhibit greater firmness at harvest and throughout storage compared to untreated controls.[8][11] For example, pre-harvest AVG sprays on 'Red Delicious' apples maintained fruit firmness during cold storage, with a 125 mg L-1 dose being particularly effective.

-

Impact on Quality Parameters: AVG-HCl application can lead to lower soluble solids content (SSC) and delayed starch degradation, which are indicators of delayed maturity.[8][11]

Table 1: Summary of AVG-HCl Effects on Fruit Quality

| Crop | Cultivar(s) | AVG-HCl Concentration | Application Timing | Key Effects | Reference(s) |

|---|---|---|---|---|---|

| Apple | 'Gala' | 65-260 mg L⁻¹ | 3 weeks before harvest | Reduced pre-harvest drop; delayed skin color development. | [12][13] |

| Apple | 'Red Delicious' | 132-264 mg L⁻¹ | 3 weeks before harvest | Reduced fruit drop and internal ethylene; delayed softening and starch hydrolysis. | [14] |

| Apple | 'Rome Beauty' | 120 g a.i. / 935 L·ha⁻¹ | 4 weeks before harvest | Maintained fruit retention and firmness; reduced ethylene evolution. | [11] |

| Pear | 'Starkrimson' | 60-120 mg L⁻¹ | 1 week before harvest | Reduced ethylene synthesis and respiration; maintained eating quality; reduced internal browning. | [7] |

| Pear | 'Huangguan' | 200 mg L⁻¹ | Pre-harvest | Reduced ethylene production; maintained higher firmness and SSC; reduced core browning. | [8] |

| Peach | 'Monroe' | 100-200 mg L⁻¹ | 15-30 days before harvest | Delayed maturity by 4-6 days; increased fruit weight and firmness. | [9] |

| Tomato | Post-harvest | 1 mM | 10-minute dip | Delayed color change; maintained fruit firmness. |[3][15] |

Control of Flowering

In certain species, flowering is induced by ethylene. AVG-HCl is used to prevent undesirable or precocious flowering, most notably in pineapple production.[5][16]

-

Inhibition of Natural Flowering: Natural flowering in pineapple, often triggered by environmental cues like cool temperatures, leads to non-uniform fruit size and staggered harvesting.[5][17] AVG-HCl applications effectively reduce and delay this natural induction.[17][18]

-

Concentration and Frequency Dependent: The inhibitory effect is dependent on the concentration and the number of applications. Multiple applications of 500 mg·L⁻¹ of AVG were shown to delay flowering in 'Tainon 17' pineapple by up to 7 weeks.[17][19] In 'Tainon 18' pineapple, a double application of 500 mg L-1 reduced flowering from 95% in the control group to 51.3%.[18]

Table 2: Summary of AVG-HCl Effects on Pineapple Flowering

| Cultivar | AVG-HCl Concentration | Application Schedule | Key Effects | Reference(s) |

|---|---|---|---|---|

| 'Tainon 17' | 500 mg L⁻¹ | 4-5 applications at 10-15 day intervals | Delayed bolting by 7 weeks compared to control. | [17][19] |

| 'Tainon 17' | 250-375 mg L⁻¹ | 4-5 applications at 10-15 day intervals | Delayed bolting by 4 weeks compared to control. | [17] |

| 'Tainon 18' | 500 mg L⁻¹ | 2 applications | Reduced natural flowering from 95.0% to 51.3%. | [18] |

| 'Pérola' & 'Vitória' | 100-400 mg L⁻¹ | 8-16 weekly applications | Controlled natural flowering in proportion to the concentration. |[20] |

Abiotic Stress Response

Ethylene is a key signaling molecule in plant responses to abiotic stress.[21][22] Under conditions like heat or waterlogging, stress-induced ethylene can accelerate senescence and cause damage.[23][24] AVG-HCl can mitigate these effects.

-

Heat Stress: Suppressing ethylene production with AVG has been shown to promote heat tolerance in plants like annual bluegrass by delaying leaf senescence.[23][25]

-

Waterlogging Stress: In cotton, waterlogging increases ethylene production, leading to leaf and fruit abscission.[24] Application of AVG blocked this ethylene accumulation, improving leaf growth, nitrogen acquisition, photosynthetic capacity, and fruit production under waterlogged conditions.[24]

Experimental Protocols

Protocol for Foliar Application of AVG-HCl

This protocol describes a general method for applying AVG-HCl to plants for experimental purposes, adapted from methodologies used in studies on apples and pineapples.[12][17]

-

Solution Preparation:

-

Calculate the required mass of AVG-HCl (e.g., ReTain®, typically 15% a.i.) to achieve the desired final concentration (e.g., 100-500 mg·L⁻¹).

-

Dissolve the AVG-HCl powder in deionized water. The hydrochloride salt form enhances water solubility.[1] Aqueous solutions should be prepared fresh, as storage for more than one day is not recommended.[10]

-

Add a nonionic surfactant (e.g., 0.02% - 0.05% v/v) to the solution to ensure uniform coverage and adherence to the plant tissue.[17][20]

-

Prepare a control solution containing only water and the surfactant.

-

-

Application:

-

Use a calibrated sprayer to apply the solution to the plant foliage until runoff to ensure thorough coverage.

-

For localized treatments (e.g., pineapple), a specific volume (e.g., 5 mL) can be applied directly to the plant's apical region.[17]

-

Applications should be made at the specified time relative to the physiological stage of interest (e.g., 1-4 weeks before anticipated harvest for fruit ripening studies).[7][11]

-

Ensure treatments are performed under consistent environmental conditions (e.g., temperature, time of day) to minimize variability.

-

-

Experimental Design:

-

Employ a randomized complete block design to account for field variability.

-

Include a sufficient number of replicate plants or plots for each treatment to ensure statistical power.

-

Protocol for Ethylene Measurement by Gas Chromatography

Gas chromatography (GC) is the most widely used method for the separation and quantification of ethylene from plant tissues due to its high selectivity and rapid analysis.[26][27]

-

Sample Incubation (Headspace Collection):

-

Excise the plant tissue of interest (e.g., whole fruit, leaf disc) and record its fresh weight.

-

Place the sample into an airtight container (e.g., glass jar with a septum-fitted lid) of a known volume.

-

Seal the container and incubate at a constant temperature (e.g., 20-25 °C) for a defined period (e.g., 1-2 hours). The incubation time should be optimized to allow for detectable ethylene accumulation without inducing anaerobic conditions.

-

-

Gas Sampling:

-

Using a gas-tight syringe, withdraw a known volume (e.g., 1 mL) of the headspace gas from the incubation container through the septum.[28]

-

-

Gas Chromatography Analysis:

-

Inject the gas sample into a gas chromatograph equipped with a suitable column (e.g., packed alumina) and a flame ionization detector (FID) or photoionization detector (PID), which are highly sensitive to hydrocarbons.[29]

-

The GC operating conditions (e.g., column temperature, carrier gas flow rate) must be optimized for ethylene separation.

-

Quantify the ethylene concentration by comparing the peak area of the sample to that of a certified ethylene standard of a known concentration.

-

-

Data Expression:

-

Calculate the ethylene production rate and express it as microliters per kilogram per hour (µL·kg⁻¹·h⁻¹) or nanoliters per gram per hour (nL·g⁻¹·h⁻¹).

-

Conclusion

This compound is a critical tool in plant physiology research and modern agriculture. Its well-defined mechanism of action—the specific inhibition of ACC synthase—provides a precise method for modulating ethylene-dependent processes. The ability to delay fruit ripening, control flowering, and enhance abiotic stress tolerance demonstrates its versatility and commercial importance.[5] The data and protocols presented in this guide offer a foundational resource for researchers and scientists aiming to investigate, utilize, or develop applications for this potent plant growth regulator. Future research may further explore its interaction with other phytohormonal signaling pathways and its potential in a broader range of plant species and stress conditions.[30][31]

References

- 1. Aviglycine [sitem.herts.ac.uk]

- 2. Aviglycine-HCl (Ref: ABG 3097) [sitem.herts.ac.uk]

- 3. caymanchem.com [caymanchem.com]

- 4. researchgate.net [researchgate.net]

- 5. RECENT DEVELOPMENTS IN AVG RESEARCH | International Society for Horticultural Science [ishs.org]

- 6. Ethylene Role in Plant Growth, Development and Senescence: Interaction with Other Phytohormones - PMC [pmc.ncbi.nlm.nih.gov]

- 7. discovery.researcher.life [discovery.researcher.life]

- 8. mdpi.com [mdpi.com]

- 9. dergipark.org.tr [dergipark.org.tr]

- 10. cdn.caymanchem.com [cdn.caymanchem.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. hort [journals.ashs.org]

- 15. medchemexpress.com [medchemexpress.com]

- 16. researchgate.net [researchgate.net]

- 17. hort [journals.ashs.org]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. Frontiers | Natural flowering control of pineapple ‘Pérola’ and ‘Vitória’ using this compound [frontiersin.org]

- 21. Abiotic stress signaling and responses in plants - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Plant hormone regulation of abiotic stress responses - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. researchgate.net [researchgate.net]

- 25. hort [journals.ashs.org]

- 26. Current methods for detecting ethylene in plants - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Quantification of Ethylene Production in Leaf and Bud Tissue of the Subtropical Tree Crop Litchi (Litchi chinensis Sonn.) Using Gas Chromatography and Flame Ionization Detection - PMC [pmc.ncbi.nlm.nih.gov]

- 28. scispace.com [scispace.com]

- 29. researchgate.net [researchgate.net]

- 30. mdpi.com [mdpi.com]

- 31. Phytohormonal Regulation of Abiotic Stress Tolerance, Leaf Senescence and Yield Response in Field Crops: A Comprehensive Review | MDPI [mdpi.com]

An In-depth Technical Guide to the Structural Analysis and Isomerism of Aviglycine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aviglycine hydrochloride, a potent inhibitor of ethylene biosynthesis, is a molecule of significant interest in plant science and agriculture. Its biological activity is intrinsically linked to its specific stereochemistry. This technical guide provides a comprehensive overview of the structural analysis and isomerism of this compound, detailing its physicochemical properties, spectroscopic characterization, and the methodologies for its analysis. This document is intended to serve as a detailed resource for researchers, scientists, and professionals involved in drug development and related fields.

Chemical Structure and Physicochemical Properties

This compound, chemically known as (2S,3E)-2-amino-4-(2-aminoethoxy)-3-butenoic acid hydrochloride, possesses a unique structure featuring both a chiral center and a double bond capable of geometric isomerism.[1] The hydrochloride salt enhances the compound's stability and solubility.[2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₆H₁₃ClN₂O₃ | [1] |

| Molecular Weight | 196.63 g/mol | [2] |

| CAS Number | 55720-26-8 | [1] |

| Appearance | Off-white powder | [2] |

| Melting Point | Decomposes before melting | [2] |

| Solubility in Water | Soluble (up to 100 mM) | [3] |

| IUPAC Name | (E)-L-2-[2-(2-aminoethoxy)vinyl]glycine hydrochloride | [1] |

Isomerism in this compound

This compound exhibits both geometric and optical isomerism, which are critical to its biological function.

Geometric Isomerism

The presence of a carbon-carbon double bond in the butenoic acid chain allows for the existence of two geometric isomers: cis (Z) and trans (E). The biologically active form of Aviglycine is the trans isomer.[1]

Optical Isomerism

The chiral carbon atom at the C2 position of the glycine moiety gives rise to two enantiomers: (S) and (R). The naturally occurring and biologically active enantiomer is the (S)-isomer.[2] Therefore, the most potent and commonly studied form of this compound is the (S)-trans-isomer .

Structural Analysis Techniques and Data

A combination of spectroscopic and chromatographic techniques is employed to elucidate the structure and confirm the isomeric purity of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for confirming the molecular structure of this compound. While a complete, assigned spectrum from a single public source is unavailable, a patent for the related compound N-acetyl-AVG provides some insight into the expected signals.

Table 2: Expected 13C NMR Chemical Shifts for Aviglycine Moiety

| Carbon Atom | Expected Chemical Shift (ppm) |

| Acetate Methyl | ~24.67 |

| Terminal Carbon of AVG | ~41.49 |

| Alpha Carbon | ~56.88 |

| Ether Methylene | ~70.96 |

| Vinyl (adjacent to alpha carbon) | ~100.73 |

| Ether Vinyl | ~155.78 |

| Carbonyl Carbons | ~176.65 and ~177.14 |

Note: These values are for N-acetyl-AVG and may differ slightly for this compound.

Proton NMR (¹H NMR) would be expected to show characteristic signals for the vinyl protons, the alpha-proton, and the methylene groups of the aminoethoxy side chain. The coupling constants between the vinyl protons would be indicative of the trans configuration (typically in the range of 12-18 Hz).

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of this compound, further confirming its identity. The expected molecular ion peak would be at m/z 196.63, corresponding to the molecular weight of the hydrochloride salt.

Table 3: Predicted Mass Spectrometry Data

| Parameter | Value |

| Molecular Weight | 196.63 |

| Exact Mass | 196.0615 |

Common fragmentation patterns for amino acids would involve the loss of the carboxyl group (CO₂) and cleavage of the side chain.

Infrared (IR) Spectroscopy

FT-IR spectroscopy provides information about the functional groups present in the molecule.

Table 4: Expected FT-IR Absorption Bands for this compound

| Functional Group | Wavenumber (cm⁻¹) |

| N-H stretch (amine) | 3400-3250 |

| C-H stretch (alkane) | 2960-2850 |

| C=O stretch (carboxylic acid) | 1760-1690 |

| N-H bend (amine) | 1650-1580 |

| C=C stretch (alkene) | 1680-1640 |

| C-O stretch (ether) | 1275-1020 |

Note: These are general ranges and the exact peak positions can vary.

X-ray Crystallography

Experimental Protocols

Chiral High-Performance Liquid Chromatography (HPLC) for Isomer Separation

The separation of the enantiomers and geometric isomers of this compound is crucial for quality control and for isolating the biologically active form. Chiral HPLC is the method of choice for this purpose.

Principle: Chiral HPLC utilizes a chiral stationary phase (CSP) that interacts differently with the enantiomers of a chiral compound, leading to their separation.

Example Protocol (General Approach):

-

Column: A chiral stationary phase column, such as one based on cyclodextrins or Pirkle-type phases, would be selected. The choice of column is often empirical and requires screening of different CSPs.

-

Mobile Phase: A non-polar mobile phase, typically a mixture of hexane or heptane with a polar modifier like isopropanol or ethanol, is commonly used for normal-phase chiral separations. The exact ratio of the solvents needs to be optimized to achieve the best resolution.

-

Detection: UV detection at a wavelength where this compound absorbs (e.g., around 210 nm) is suitable.

-

Flow Rate: A typical flow rate would be in the range of 0.5-1.5 mL/min.

-

Temperature: The separation is usually performed at ambient temperature, although temperature can be varied to optimize resolution.

Conclusion

The structural analysis and isomerism of this compound are fundamental to understanding its biological activity as a plant growth regulator. The molecule's (S)-trans configuration is the key to its function. A combination of spectroscopic techniques, particularly NMR and mass spectrometry, is essential for its structural elucidation. Chiral HPLC provides the necessary tool for the separation and quantification of its various isomers, ensuring the purity and efficacy of the active compound. This guide provides a foundational understanding and practical approach for researchers and professionals working with this important molecule.

References

Aviglycine Hydrochloride: A Technical Guide to an Inhibitor of Ethylene Biosynthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aviglycine hydrochloride is a potent inhibitor of ethylene biosynthesis in plants. This technical guide provides an in-depth overview of its chemical properties, mechanism of action, and applications in research and agriculture. Detailed experimental protocols and quantitative data are presented to facilitate its use in a laboratory setting. Furthermore, this guide illustrates the key signaling pathways and experimental workflows using diagrammatic representations.

Chemical and Physical Properties

This compound, specifically the biologically active (S)-trans isomer, is identified by the CAS number 55720-26-8.[1][2][3][4][5][6] The racemic mixture is assigned the CAS number 67010-42-8. Its chemical formula is C₆H₁₃ClN₂O₃, and it has a molecular weight of 196.63 g/mol .[1][2][3]

| Property | Value | Reference |

| CAS Number | 55720-26-8 ((S)-trans isomer) | [1][2][3][4][5][6] |

| Chemical Formula | C₆H₁₃ClN₂O₃ | [1][2][3] |

| Molecular Weight | 196.63 g/mol | [1][2][3] |

| Synonyms | Aminoethoxyvinylglycine hydrochloride, AVG, ReTain | [3] |

| Appearance | White to off-white crystalline powder | [1] |

| Solubility | Soluble in water | [7] |

Mechanism of Action

This compound's primary mechanism of action is the competitive inhibition of 1-aminocyclopropane-1-carboxylic acid (ACC) synthase, a key enzyme in the ethylene biosynthesis pathway.[8] By binding to the active site of ACC synthase, it prevents the conversion of S-adenosylmethionine (SAM) to ACC, the immediate precursor of ethylene.[8] This inhibition is potent, with a reported Ki value of 0.2 µM for the enzyme from tomato fruit and a calculated dissociation constant (Kd) of 10-20 pM for apple ACC synthase.[8][9]

In addition to its effect on ethylene biosynthesis, this compound also inhibits other pyridoxal phosphate (PLP)-dependent enzymes, notably cystathionine β-lyase and cystathionine γ-lyase, with Ki values of 1.1 µM and 10.5 µM, respectively.[4][7]

Signaling Pathway

The inhibition of ACC synthase by this compound directly impacts the ethylene signaling pathway in plants. Ethylene is a gaseous hormone that regulates numerous physiological processes, including fruit ripening, senescence, and stress responses. The simplified pathway is as follows: Methionine is converted to SAM, which is then converted to ACC by ACC synthase. ACC is subsequently oxidized to form ethylene by ACC oxidase. Ethylene then binds to its receptors, initiating a signal transduction cascade that leads to various physiological responses.

Quantitative Data

The inhibitory effects of this compound have been quantified in various studies. The following tables summarize key inhibition constants and the impact on physiological parameters.

Enzyme Inhibition Constants

| Enzyme | Organism | Inhibition Constant (Ki/Kd) | Reference |

| ACC Synthase | Tomato | 0.2 µM (Ki) | [9] |

| ACC Synthase | Apple | 10-20 pM (Kd) | [8] |

| Cystathionine β-lyase | Not Specified | 1.1 µM (Ki) | [4][7] |

| Cystathionine γ-lyase | Not Specified | 10.5 µM (Ki) | [4][7] |

Effects on Fruit Ripening and Quality

| Fruit | Concentration | Effect | Reference |

| 'Huangguan' Pear | 200 mg L⁻¹ | Higher firmness and soluble solids content, lower ethylene production rate and core browning index after 15 days of storage. | [10] |

| 'Fortune' Plum | Not specified | AVG-treated fruit had higher firmness at harvest and during cold storage. | [11] |

| 'Gala' Apples | Not specified | AVG treatments significantly increased fruit firmness compared to the control. | [12] |

| Kiwifruit | 20, 100, 500 mg a.i./L | Spray applications resulted in higher fruit firmness during postharvest storage. | [13] |

| Plum (cv. President) | 100 and 200 mg/L | Increased fruit firmness. | [14] |

Experimental Protocols

Measurement of ACC Synthase Activity in vitro

This protocol is adapted from established methods for determining ACC synthase activity by measuring the conversion of SAM to ACC.

Materials:

-

Plant tissue extract

-

Tricine reaction buffer

-

S-adenosylmethionine (SAM) chloride solution

-

100 mM HgCl₂ solution

-

Microcentrifuge tubes

-

Thermo mixer

Procedure:

-

Thaw the purified plant tissue extract on ice.

-

In a microcentrifuge tube, add 150 µL of Tricine reaction buffer and 150 µL of SAM chloride to 1.5 mL of the extract.

-

Vortex the mixture briefly.

-

Incubate the sample in a thermo mixer for 2 hours at 25°C with gentle shaking.

-

Stop the reaction by adding 200 µL of 100 mM HgCl₂ solution.

-

The amount of ACC produced can then be quantified using a suitable assay, such as the method described by Lizada and Yang, which involves the liberation and measurement of ethylene from ACC.[9]

Measurement of Ethylene Production in Fruit Tissue

This protocol provides a general method for quantifying ethylene production from fruit samples.

Materials:

-

Fruit samples

-

Airtight container with a sampling septum

-

Gas chromatograph (GC) equipped with a flame ionization detector (FID)

-

Gas-tight syringe

Procedure:

-

Place a known weight of fruit tissue into an airtight container of a known volume.

-

Seal the container and incubate at a constant temperature (e.g., 25°C) for a defined period. The incubation time will depend on the expected rate of ethylene production.

-

After incubation, mix the headspace gas within the container.

-

Using a gas-tight syringe, withdraw a known volume of the headspace gas through the septum.

-

Inject the gas sample into the GC for ethylene quantification.

-

Calculate the ethylene production rate, typically expressed as µL or nL of ethylene per kilogram of tissue per hour.[15]

Experimental Workflow and Logical Relationships

The application of this compound in a research setting typically follows a structured workflow to assess its impact on plant physiology. The following diagram illustrates a typical experimental workflow for evaluating the effect of this compound on fruit ripening.

Conclusion

This compound is a valuable tool for researchers and agricultural professionals seeking to modulate ethylene biosynthesis. Its well-characterized mechanism of action as a potent inhibitor of ACC synthase allows for the precise control of ethylene-dependent processes. The information provided in this technical guide, including quantitative data and detailed experimental protocols, serves as a comprehensive resource for the effective application of this compound in scientific research.

References

- 1. Buy this compound | 55720-26-8 | >98% [smolecule.com]

- 2. Aviglycine-HCl (Ref: ABG 3097) [sitem.herts.ac.uk]

- 3. (S)-trans-2-Amino-4-(2-aminoethoxy)-3-butenoic acid hydrochloride | C6H13ClN2O3 | CID 16211101 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. caymanchem.com [caymanchem.com]

- 5. This compound | CAS#:55720-26-8 | Chemsrc [chemsrc.com]

- 6. CAS 55720-26-8: (S)-trans-2-Amino-4-(2-aminoethoxy)-3-bute… [cymitquimica.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Apple 1-aminocyclopropane-1-carboxylate synthase in complex with the inhibitor L-aminoethoxyvinylglycine. Evidence for a ketimine intermediate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. Effects of Aminoethoxyvinylglycine (AVG) and 1-Methylcyclopropene (1-MCP) on the Pre-Harvest Drop Rate, Fruit Quality, and Stem-End Splitting in ‘Gala’ Apples [mdpi.com]

- 13. AVG, AN ETHYLENE BIOSYNTHESIS INHIBITOR: ITS EFFECTS ON RIPENING AND SOFTENING IN KIWIFRUIT | International Society for Horticultural Science [ishs.org]

- 14. researchgate.net [researchgate.net]

- 15. Ethylene and the Regulation of Fruit Ripening | University of Maryland Extension [extension.umd.edu]

An In-depth Technical Guide to the Early Studies on the Effects of Aviglycine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aviglycine hydrochloride (AVG), also known by its synonym aminoethoxyvinylglycine hydrochloride, is a potent inhibitor of ethylene biosynthesis in plants.[1][2] Early research into this compound laid the foundation for its commercial use as a plant growth regulator to delay fruit ripening, reduce pre-harvest fruit drop, and manage flowering in various agricultural crops.[3][4][5] This technical guide provides a comprehensive overview of the foundational studies on this compound, presenting key quantitative data, detailed experimental methodologies, and visual representations of its mechanism of action and experimental workflows.

Core Mechanism of Action

This compound's primary mode of action is the competitive inhibition of 1-aminocyclopropane-1-carboxylic acid (ACC) synthase, a key enzyme in the ethylene biosynthesis pathway.[6][7] By blocking ACC synthase, AVG prevents the conversion of S-adenosyl-L-methionine (SAM) to ACC, which is the immediate precursor to ethylene.[6] This inhibition effectively reduces the endogenous production of ethylene, a plant hormone that regulates a wide array of physiological processes including fruit maturation, senescence, and abscission.[3][7]

Quantitative Data from Early Studies

The following tables summarize the quantitative effects of this compound as reported in various early studies.

Table 1: Enzyme Inhibition Constants for this compound

| Enzyme | Organism/Source | Inhibition Constant (Ki) | Reference |

| Cystathionine β-lyase | Recombinant Human | 1.1 μM | [1][2] |

| Cystathionine γ-lyase | Recombinant Human | 10.5 μM | [1][2] |

Table 2: Effects of this compound on Flowering of Pineapple (Ananas comosus)

| Cultivar | AVG Concentration (mg/L) | Application Frequency & Interval | Observed Effect | Reference |

| 'Tainon 17' | 500 | 4 times at 15-day intervals | Bolting less than 40% compared to >80% in control | [8][9] |

| 'Tainon 17' | 500 | 5 times at 10-day intervals | Bolting less than 40% compared to >80% in control | [8][9] |

| 'Tainon 17' | 250 or 375 | Not specified | Bolting delayed by 4 weeks relative to control | [8][9] |

| 'Tainon 17' | 500 | 4 or 5 applications at 10- or 15-day intervals | Bolting delayed by 7 weeks relative to control | [8][9] |

| 'Tainon 18' | 500 | Double application | Reduced flowering from 95.0% to 51.3% | [10][11] |

| 'Tainon 18' | 250 or 375 | Triple applications at 20-day intervals | Reduced flowering to 64.6% from 95.8% in control | [10][11] |

| 'Tainon 18' | 500 | Triple applications at 20-day intervals | Reduced flowering to 50% from 95.8% in control | [10][11] |

| 'Pérola' | 100 | Not specified | Flowering completely inhibited for 9-11 weeks | [12] |

| 'Pérola' | 200 | Not specified | Flowering completely inhibited for 12-13 weeks | [12] |

| 'Pérola' | 400 | Not specified | Flowering completely inhibited for 15-18 weeks | [12] |

| 'Vitória' | 100 | Not specified | Flowering inhibited for 3-5 weeks | [12] |

| 'Vitória' | 200 | Not specified | Flowering inhibited for 7-10 weeks | [12] |

| 'Vitória' | 400 | Not specified | Flowering inhibited for 13-14 weeks | [12] |

Table 3: Effects of this compound on Fruit Quality and Pre-harvest Drop in Apple (Malus domestica)

| Cultivar | AVG Concentration (mg/L) | Application Time | Observed Effect | Reference |

| 'Red Chief' | 150, 300, 600 | 4 weeks before anticipated harvest | Significantly decreased pre-harvest drop and ethylene production | [13] |

| 'Gala' | 130 (full-rate) | 3 weeks before anticipated harvest | More effective at minimizing fruit drop than half-rate | [14] |

| 'Gala' | 260 (double-rate) | 3 weeks before anticipated harvest | Reduced fruit drop by over 60% | [15] |

| 'Hi Early Delicious' & 'Law Rome Beauty' | 75, 150, 225 | 3-4 weeks before harvest | Increased fruit retention and reduced ethylene evolution | [5] |

Table 4: Other Reported Effects of this compound

| Organism/Tissue | AVG Concentration | Observed Effect | Reference |

| Post-harvest Tomatoes | 1 mM | Delays color change and maintains fruit firmness | [2] |

| Maize Root Tips | 1 μM | Inhibits ethylene production and elongation | [2][16] |

Signaling Pathways and Experimental Workflows

Experimental Protocols

While early publications often lack the detailed step-by-step protocols of modern papers, the following represents a generalized methodology for key experiments based on the descriptions provided in the cited literature.

Protocol 1: In Vivo Inhibition of Ethylene Production in Plant Tissue

Objective: To determine the effect of this compound on ethylene production in a specific plant tissue (e.g., fruit slices, leaf discs).

Materials:

-

Plant tissue of interest

-

This compound stock solution

-

Incubation buffer (e.g., MES buffer, pH 6.8)

-

Airtight incubation vials with septa